molecular formula C5H5FN2O2 B6151491 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1823271-62-0

3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B6151491
CAS RN: 1823271-62-0
M. Wt: 144.1
InChI Key:
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Description

3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid (FMCPA) is an organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and chemical synthesis. It is a five-membered ring compound containing a methyl group, a nitrogen atom, a carboxylic acid group, and a fluoro group attached to the pyrazole ring. FMCPA is widely used as a starting material for the synthesis of other compounds and as a reagent in various biochemical and physiological studies.

Mechanism of Action

3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid binds to various proteins, enzymes, and other molecules through its nitrogen atom. This binding can lead to changes in the structure and function of the molecule, which can then lead to changes in the biochemical and physiological effects of the molecule. This compound can also act as a catalyst for various biochemical reactions, leading to changes in the rate of the reaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in the metabolism of cells. It has also been shown to inhibit the activity of certain proteins, leading to changes in the signal transduction pathways of cells. Additionally, this compound has been found to bind to certain molecules and alter their structure and function, leading to changes in the biochemical and physiological effects of the molecule.

Advantages and Limitations for Lab Experiments

3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages in laboratory experiments. It is a relatively inexpensive compound, making it cost-effective for use in research. It is also a relatively stable compound, making it suitable for use in long-term experiments. Additionally, this compound can be synthesized in a variety of methods, making it easy to obtain in large quantities. However, this compound has some limitations in laboratory experiments. It is a relatively small molecule, making it difficult to detect in certain experiments. Additionally, this compound has a relatively low binding affinity for certain molecules, making it difficult to use in certain experiments.

Future Directions

Future research on 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid could focus on a variety of areas. One potential area of research could focus on the development of new synthesis methods for this compound. Additionally, further research could focus on the development of new methods for detecting this compound in laboratory experiments. Additionally, further research could focus on the use of this compound in the study of drug-target interactions, as well as its use in the study of signal transduction pathways. Additionally, further research could focus on the development of new compounds based on the structure of this compound. Finally, future research could focus on the use of this compound in the study of cell metabolism, as well as its use in the study of enzyme-mediated reactions.

Synthesis Methods

3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized in a variety of methods. One method for its synthesis involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and trifluoromethanesulfonic acid in an aqueous solution. The reaction proceeds at room temperature and yields this compound as the product. Another method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid and trifluoromethanesulfonic anhydride in an aqueous solution. This reaction also yields this compound as the product.

Scientific Research Applications

3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid is widely used in scientific research for its ability to act as a ligand for various proteins, enzymes, and other molecules. It is used in the study of enzyme-mediated reactions, in the study of protein-protein interactions, and in the study of signal transduction pathways. It is also used in the study of cell metabolism and the study of drug-target interactions. Additionally, this compound has been used in the study of the structure and function of various proteins, enzymes, and other molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 3-fluoro-1-methylpyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "3-fluoro-1-methylpyrazole", "ethyl chloroformate", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-fluoro-1-methylpyrazole in diethyl ether.", "Step 2: Slowly add ethyl chloroformate to the solution while stirring at room temperature.", "Step 3: Allow the reaction mixture to stir for 1 hour.", "Step 4: Add a solution of sodium hydroxide in water to the reaction mixture and stir for 30 minutes.", "Step 5: Extract the product with diethyl ether.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product." ] }

CAS RN

1823271-62-0

Molecular Formula

C5H5FN2O2

Molecular Weight

144.1

Purity

95

Origin of Product

United States

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